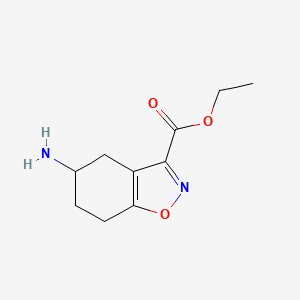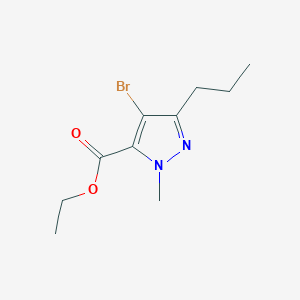
1-Propionylazetidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propionylazetidin-3-one is a heterocyclic compound with the molecular formula C6H9NO2 It belongs to the class of azetidines, which are four-membered nitrogen-containing rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Propionylazetidin-3-one can be synthesized through several methods. One common approach involves the reaction of azetidin-3-one with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1-Propionylazetidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propionyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield propionylazetidine oxides, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
1-Propionylazetidin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Mécanisme D'action
The mechanism of action of 1-Propionylazetidin-3-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. Additionally, the compound may interact with cellular pathways, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidin-3-one: The parent compound without the propionyl group.
1-Acetylazetidin-3-one: Similar structure with an acetyl group instead of a propionyl group.
1-Butyrylazetidin-3-one: Similar structure with a butyryl group instead of a propionyl group.
Uniqueness
1-Propionylazetidin-3-one is unique due to its specific propionyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
1-propanoylazetidin-3-one |
InChI |
InChI=1S/C6H9NO2/c1-2-6(9)7-3-5(8)4-7/h2-4H2,1H3 |
Clé InChI |
FGZCTWDPDMPDOQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



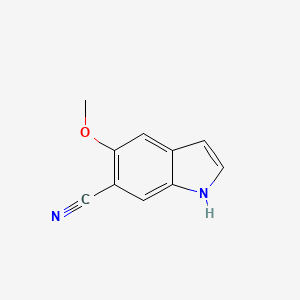
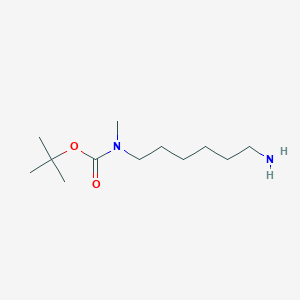
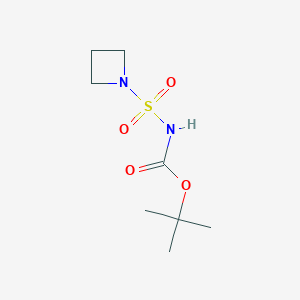
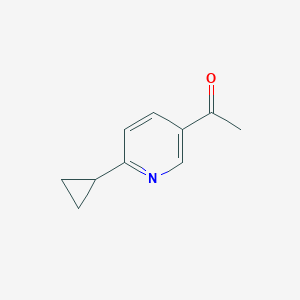

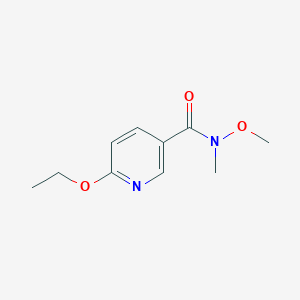
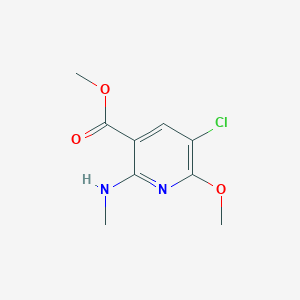
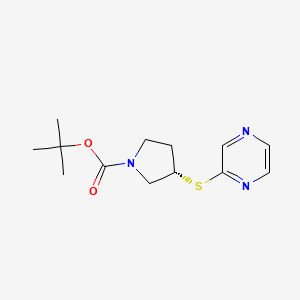

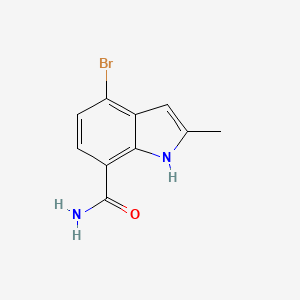
![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)
